molecular formula C9H13NO3 B11779698 1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid

1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid

Cat. No.: B11779698
M. Wt: 183.20 g/mol
InChI Key: WMHRWSYPMHMGKI-UHFFFAOYSA-N
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Description

1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring attached to a carboxylic acid group and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid derivatives with pyrrolidinone intermediates. One common method involves the use of 1-(chloromethyl)pyrrolidin-2-one and cyclopropanecarboxylic acid under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The pyrrolidinone moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-Oxopyrrolidin-1-yl)methyl)cyclopropanecarboxylic acid is unique due to the presence of both a cyclopropane ring and a pyrrolidinone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

1-[(2-oxopyrrolidin-1-yl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H13NO3/c11-7-2-1-5-10(7)6-9(3-4-9)8(12)13/h1-6H2,(H,12,13)

InChI Key

WMHRWSYPMHMGKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2(CC2)C(=O)O

Origin of Product

United States

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